Octadecyl benzoate

Beschreibung

Eigenschaften

IUPAC Name |

octadecyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWVFNOPNOTYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

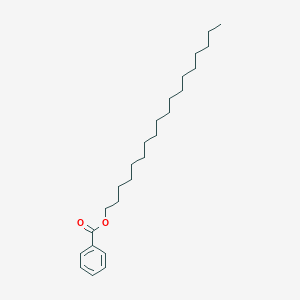

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065130 | |

| Record name | Benzoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10578-34-4 | |

| Record name | Stearyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10578-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HD51EXK79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Profiling and Formulation Dynamics of Stearyl Benzoate: A Technical Whitepaper

Executive Summary

Stearyl benzoate (CAS 10578-34-4) is a long-chain alkyl ester synthesized via the esterification of stearyl alcohol and benzoic acid[1]. In the realm of pharmaceutical and cosmetic formulation, alkyl benzoates are highly valued for their emollient properties, solvent capabilities, and ability to modify the sensory profile of topical delivery systems[2]. As a Senior Application Scientist, understanding the precise physical properties of stearyl benzoate—ranging from its thermodynamic phase behavior to its lipophilicity—is critical for predicting its performance in complex lipid matrices. This whitepaper provides an authoritative, in-depth analysis of the physical properties of stearyl benzoate, coupled with field-proven experimental protocols for its synthesis and characterization.

Structural and Physicochemical Profile

Stearyl benzoate (

At standard ambient temperature and pressure (SATP), stearyl benzoate exists as a hard, wax-like solid[4]. The extended saturated hydrocarbon chain allows for tight intermolecular packing via London dispersion forces, which dictates its melting point and rheological behavior.

Table 1: Quantitative Physical Properties of Stearyl Benzoate

| Property | Value | Causality / Formulation Significance |

| Molecular Weight | 374.6 g/mol [1] | High molecular weight limits transdermal permeation, keeping the agent localized in the stratum corneum. |

| Melting Point | 37 °C – 44 °C[4][5] | Melts near skin temperature, transitioning from a solid wax to a liquid melt upon application. |

| Boiling Point | 467.5 °C (at 760 mmHg)[5] | High thermal stability; does not volatilize during high-shear hot-melt emulsification. |

| Density | ~0.918 g/cm³[5] | Lower than water, dictating the buoyancy and phase separation dynamics in O/W emulsions. |

| Flash Point | 197.7 °C[5] | Safe for standard heated manufacturing processes without risk of ignition. |

| LogP (Octanol/Water) | 10.78 – 11.1[1][3] | Extreme lipophilicity ensures excellent compatibility with sebum and non-polar lipid matrices. |

Thermodynamic Phase Behavior and Sensory Dynamics

The phase behavior of stearyl benzoate is a critical parameter for formulation stability. Unlike its branched isomer, isostearyl benzoate, which remains liquid at sub-zero temperatures, the linear aliphatic chain of stearyl benzoate drives rapid crystallization upon cooling[4].

When evaluated for topical application, stearyl benzoate imparts a distinct "greasy-waxy" feel[4]. This is a direct consequence of its thermodynamic profile; as the solid wax is sheared across the skin, it absorbs thermal energy and approaches its melting point (37 °C – 44 °C)[4][5]. However, because the melting transition is not instantaneous under low shear, residual crystalline domains maintain a waxy residue that persists on the skin[4].

Phase transition dynamics of stearyl benzoate upon topical application and thermal exposure.

Experimental Methodologies: Synthesis and Validation

To ensure rigorous scientific integrity, the synthesis and characterization of stearyl benzoate must follow self-validating protocols. The following methodologies detail the causal logic behind each step to ensure reproducibility and high-purity yields.

Protocol 1: Acid-Catalyzed Synthesis of Stearyl Benzoate

Objective: To synthesize high-purity stearyl benzoate via Fischer esterification, minimizing oxidative degradation[4].

-

Reactant Assembly: Combine 1.0 mol of stearyl alcohol with 1.0 mol of benzoic acid in a reaction vessel[4].

-

Catalytic Initiation: Add 1.7 g of methane sulfonic acid[4]. Causality: Methane sulfonic acid provides the necessary protonation of the benzoic acid carbonyl oxygen to lower the activation energy, avoiding the harsh oxidative side-reactions typically associated with sulfuric acid.

-

Inert Heating: Purge the system with nitrogen gas and heat to 155 °C under continuous stirring[4]. Causality: The nitrogen blanket displaces oxygen, preventing the thermal oxidation of the long-chain aliphatic alcohol at elevated temperatures.

-

Equilibrium Shift: Maintain temperature until water distillate ceases to collect[4]. Causality: Removing the water byproduct drives the reversible esterification reaction toward the product side according to Le Chatelier’s principle.

-

Purification: Wash the crude product with a dilute salt solution, separate the ester layer, and subject it to vacuum stripping[4]. Causality: Vacuum stripping removes trace residual water and unreacted volatile fractions, preventing reverse hydrolysis during long-term storage and yielding a pure, wax-like solid[4].

Workflow for the synthesis and phase characterization of stearyl benzoate.

Protocol 2: Thermodynamic Phase Characterization (Self-Validating System)

Objective: To map the melt and crystallization boundaries of the synthesized ester to validate purity and predict formulation stability.

-

Sample Preparation: Melt a 10 mg sample of the synthesized stearyl benzoate in a water bath at 50 °C to erase thermal history and ensure complete isotropy.

-

Differential Scanning Calorimetry (DSC): Load the sample into an aluminum crucible. Run a heating/cooling cycle from 10 °C to 60 °C at a ramp rate of 5 °C/min. Causality: The endothermic peak during heating self-validates the melting point (expected onset ~37 °C)[4], while the integral of the peak quantifies the enthalpy of fusion, serving as a direct metric of crystalline purity. Impurities will systematically broaden this peak and depress the melting point.

-

Cloud Point Determination: Heat a larger bulk sample (50 g) to 55 °C until completely clear. Cool the liquid incrementally by 1 °C/min under gentle agitation. Record the exact temperature at which the liquid first exhibits turbidity. Causality: The cloud point marks the onset of nucleation. For stearyl benzoate, this occurs at approximately 37 °C[4]. This metric is vital for formulators to predict at what temperature a cosmetic or pharmaceutical emulsion might experience physical instability or phase separation due to wax crystallization.

Conclusion

Stearyl benzoate is a highly lipophilic, crystalline ester that provides robust occlusive properties and a distinct waxy sensory profile[1][4]. By understanding its physicochemical properties—specifically its melting point, logP, and crystallization dynamics—scientists can strategically deploy it in anhydrous balms, barrier creams, and structured lipid matrices. The self-validating methodologies provided ensure that the material synthesized meets the rigorous thermodynamic criteria required for advanced drug delivery and cosmetic formulation.

References

-

[3] Title: stearyl benzoate benzoic acid, octadecyl ester - The Good Scents Company. Source: The Good Scents Company. URL: [Link]

-

[4] Title: US4323693A - Benzoic acid ester - Google Patents. Source: Google Patents. URL:

-

[2] Title: EWG Skin Deep® | What is STEARYL BENZOATE. Source: Environmental Working Group (EWG). URL:[Link]

-

[1] Title: Benzoic acid, octadecyl ester | C25H42O2 | CID 82737 - PubChem - NIH. Source: National Institutes of Health (NIH) / PubChem. URL: [Link]

Sources

Octadecyl Benzoate (CAS 10578-34-4): Chemical Profiling, Synthesis Methodologies, and Advanced Applications

As a Senior Application Scientist, understanding the intersection of molecular structure and macroscopic behavior is paramount. Octadecyl benzoate—a long-chain alkyl ester of benzoic acid—serves as a masterclass in how targeted structural modifications can yield highly specific physicochemical properties. This whitepaper provides an authoritative, in-depth analysis of octadecyl benzoate, detailing its chemical identity, self-validating synthesis protocols, and mechanistic applications in both dermatological formulations and petrochemical rheology.

Chemical Identity and Nomenclature

Octadecyl benzoate is synthesized through the esterification of stearyl alcohol (1-octadecanol) and benzoic acid. The resulting molecule features a bulky, electron-rich aromatic head and a highly hydrophobic, 18-carbon aliphatic tail. This amphiphilic-like dichotomy dictates its behavior in complex matrices.

To ensure precise material sourcing and regulatory compliance, it is critical to cross-reference the compound using its standardized identifiers and industry synonyms, as cataloged by the and the .

Table 1: Standardized Nomenclature and Identifiers

| Identifier Type | Value / Designation |

| IUPAC Name | Octadecyl benzoate |

| CAS Registry Number | 10578-34-4 |

| Common Synonyms | Stearyl benzoate; Benzoic acid, octadecyl ester; Benzoic acid, stearyl ester |

| Molecular Formula | C₂₅H₄₂O₂ |

| EINECS Number | 234-169-9 |

| FDA UNII | 7HD51EXK79 |

| InChIKey | KPWVFNOPNOTYNJ-UHFFFAOYSA-N |

Physicochemical Properties and Mechanistic Causality

The utility of octadecyl benzoate in industrial applications is entirely downstream of its physical properties. According to data aggregated by, the compound exhibits extreme lipophilicity and a highly specific melting point.

Table 2: Quantitative Physicochemical Profile

| Property | Value | Experimental Causality & Significance |

| Molecular Weight | 374.6 g/mol | High molecular weight prevents volatile loss in high-temperature industrial processes. |

| XLogP3 | 11.1 | Extreme hydrophobicity ensures complete insolubility in water, driving partitioning into lipid phases. |

| Melting Point | 43–44 °C | Melts just above human skin temperature (~37 °C), allowing it to transition to a spreadable liquid upon application. |

| Boiling Point | 467.5 °C (predicted) | High thermal stability enables its use as a lubricant in high-friction environments. |

| Density | 0.918 g/cm³ | Lower than water; facilitates phase separation during aqueous extraction workflows. |

Causality Insight: The melting point of 43–44 °C is the critical parameter for its use as a cosmetic emollient. Because it is a solid at room temperature, it provides structural integrity to creams and balms. However, upon contact with the skin, the friction and body heat approach its melting threshold, causing the crystalline structure of the C18 chain to yield, resulting in a luxurious, non-greasy sensory profile.

Self-Validating Synthesis Protocol: Azeotropic Esterification

The synthesis of octadecyl benzoate via Fischer-Speier esterification requires strict control over reaction equilibrium. Because esterification is a reversible process, we must exploit Le Chatelier’s Principle to drive the reaction to completion.

Step-by-Step Methodology

-

Reagent Preparation: Charge a round-bottom flask with equimolar amounts of stearyl alcohol (1-octadecanol) and benzoic acid.

-

Catalysis & Solvent Selection: Add 1.5 mol% of p-Toluenesulfonic acid (p-TsOH) as the acid catalyst. Suspend the mixture in toluene.

-

Causality: Toluene is chosen specifically because it forms a minimum-boiling azeotrope with water. This allows for the continuous removal of the water byproduct at ~110 °C, preventing the reverse hydrolysis reaction.

-

-

Reaction Execution (The Self-Validating Step): Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux.

-

Validation: This setup is a self-validating system. The theoretical yield of water can be calculated beforehand. By monitoring the volume of water accumulating in the Dean-Stark trap, the operator has a real-time, quantitative metric of reaction conversion. The reaction is deemed complete only when water ceases to accumulate.

-

-

Quenching & Phase Separation: Cool the mixture to room temperature and wash with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Causality: The weak base selectively neutralizes the p-TsOH catalyst and any unreacted benzoic acid, converting them into water-soluble sodium salts that partition seamlessly into the aqueous layer, leaving the highly hydrophobic octadecyl benzoate in the organic toluene phase.

-

-

Final Purification & TLC Validation: Evaporate the toluene under reduced pressure and recrystallize the crude product from hot ethanol. Validate purity via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The absence of a lower-R_f stearyl alcohol spot confirms absolute conversion.

Caption: Workflow for the catalytic synthesis and self-validation of octadecyl benzoate.

Functional Applications and Molecular Mechanisms

Octadecyl benzoate is utilized across diverse industries, primarily functioning through the steric and hydrophobic interactions of its distinct molecular domains.

Dermatological and Cosmetic Formulations

In dermatological science, octadecyl benzoate is classified as a premium skin-conditioning agent and emollient. The C18 aliphatic tail mimics the endogenous fatty acids found in the stratum corneum lipid matrix. Upon application, the aliphatic tails intercalate with skin lipids, while the bulky benzoate heads sit at the interface, creating a breathable yet occlusive barrier that drastically reduces Transepidermal Water Loss (TEWL).

Petrochemical Rheology (Pour-Point Depression)

In the extraction of waxy crude oils, temperature drops cause long-chain paraffins to crystallize into interlocking networks, drastically increasing viscosity and halting pipeline flow. Octadecyl benzoate acts as a highly effective pour-point depressant. The C18 tail co-crystallizes with the growing paraffin wax crystals. However, once integrated, the bulky aromatic benzoate group introduces massive steric hindrance, physically blocking other wax molecules from attaching to the crystal lattice. This truncates crystal growth and maintains crude oil flowability at lower temperatures.

Caption: Dual-action molecular mechanism of octadecyl benzoate in cosmetics and petrochemicals.

Safety, Toxicology, and Regulatory Grounding

For drug development and cosmetic professionals, regulatory compliance is non-negotiable. The safety profile of alkyl benzoates has been extensively reviewed by the , which evaluates dermal penetration, sensitization, and reproductive toxicity. Because of its large molecular weight (374.6 g/mol ) and extreme LogP, octadecyl benzoate exhibits virtually zero dermal penetration past the stratum corneum, rendering systemic toxicity highly improbable.

Table 3: Hazard and Regulatory Profile

| Metric | Classification / Status |

| GHS Classification | H315 (Skin Irritation), H319 (Eye Irritation), H412 (Harmful to aquatic life) |

| CIR Status | Evaluated under the Alkyl Benzoates group; generally recognized as safe for use as a cosmetic emollient. |

| Environmental Impact | Due to its high hydrophobicity, it requires proper disposal to prevent long-term aquatic accumulation. |

Safety Protocol Note: Standard laboratory PPE (nitrile gloves, safety goggles) is sufficient during synthesis. Waste must be segregated into non-halogenated organic streams due to its H412 aquatic toxicity rating.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 82737, Benzoic acid, octadecyl ester." PubChem, [Link]

-

Cosmetic Ingredient Review (CIR). "Safety Assessment of Alkyl Benzoates as Used in Cosmetics." CIR Expert Panel, [Link]

-

FDA Global Substance Registration System (GSRS). "STEARYL BENZOATE (UNII: 7HD51EXK79)." National Center for Advancing Translational Sciences, [Link]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Octadecyl Benzoate

Abstract

Octadecyl benzoate, also known as stearyl benzoate, is a long-chain alkyl ester with significant applications in the pharmaceutical, cosmetic, and personal care industries.[1] Its properties as an emollient, solvent, and texture-enhancing agent make it a valuable ingredient in a wide array of formulations.[2] This technical guide provides a comprehensive overview of the synthesis and manufacturing of octadecyl benzoate, designed for researchers, scientists, and professionals in drug development. The guide delves into the core chemical principles, offers detailed laboratory-scale synthesis protocols, discusses industrial manufacturing considerations, and outlines robust analytical techniques for quality control.

Introduction and Physicochemical Properties

Octadecyl benzoate (CAS No. 10578-34-4) is the ester of benzoic acid and octadecanol (stearyl alcohol).[3] It is a white to off-white, waxy solid at room temperature with a melting point of approximately 43-44°C.[3] Its long alkyl chain imparts excellent oil solubility and a desirable silky, non-greasy feel in topical applications.[2]

Table 1: Physicochemical Properties of Octadecyl Benzoate

| Property | Value |

| Molecular Formula | C25H42O2 |

| Molecular Weight | 374.6 g/mol |

| CAS Number | 10578-34-4 |

| Appearance | White to off-white waxy solid |

| Melting Point | 43-44 °C |

| Boiling Point | ~467.5 °C (Predicted) |

| Solubility | Soluble in oils and organic solvents; insoluble in water. |

Synthesis of Octadecyl Benzoate: Principles and Mechanisms

The synthesis of octadecyl benzoate is primarily achieved through two well-established chemical reactions: Fischer-Speier esterification and transesterification. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scale of production.

Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4] In the case of octadecyl benzoate, this involves the reaction of benzoic acid with octadecanol.

Overall Reaction:

C₆H₅COOH (Benzoic Acid) + CH₃(CH₂)₁₇OH (Octadecanol) ⇌ C₆H₅COO(CH₂)₁₇CH₃ (Octadecyl Benzoate) + H₂O[4]

The reaction is reversible, and to drive the equilibrium towards the product side, it is common to use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed.[5]

Mechanism of Fischer-Speier Esterification:

The mechanism of Fischer-Speier esterification involves several key steps, each of which is reversible:[6]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, which enhances the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of octadecanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, octadecyl benzoate.

Caption: Mechanism of Fischer-Speier Esterification for Octadecyl Benzoate Synthesis.

Transesterification

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol.[7] For the synthesis of octadecyl benzoate, this could involve reacting a more volatile benzoate ester, such as methyl benzoate, with octadecanol in the presence of a catalyst.[8]

Overall Reaction:

C₆H₅COOCH₃ (Methyl Benzoate) + CH₃(CH₂)₁₇OH (Octadecanol) ⇌ C₆H₅COO(CH₂)₁₇CH₃ (Octadecyl Benzoate) + CH₃OH (Methanol)

This reaction is also an equilibrium process. The equilibrium can be shifted towards the product side by removing the more volatile alcohol (methanol) by distillation as it is formed.[7] Transesterification can be catalyzed by either acids or bases.[9]

Laboratory-Scale Synthesis Protocol: Fischer-Speier Esterification

This section provides a detailed, step-by-step methodology for the laboratory synthesis of octadecyl benzoate.

Materials and Equipment

-

Benzoic Acid (≥99.5%)

-

Octadecanol (Stearyl Alcohol, ≥99%)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

-

Toluene or other suitable solvent for azeotropic removal of water

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine benzoic acid (1 equivalent), octadecanol (1.1 equivalents), and toluene (sufficient to dissolve the reactants at reflux temperature).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid to the flask.

-

Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed, driving the reaction to completion. Continue reflux until no more water is collected in the trap (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted benzoic acid.[4] Caution should be exercised as CO₂ gas will be evolved.[4]

-

Wash the organic layer with deionized water, followed by brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene using a rotary evaporator.

-

Purification: The crude octadecyl benzoate can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield a pure, white crystalline solid.

Caption: Laboratory Synthesis Workflow for Octadecyl Benzoate.

Industrial-Scale Manufacturing of Octadecyl Benzoate

The industrial production of octadecyl benzoate generally follows the principles of Fischer-Speier esterification but is optimized for large-scale batch or continuous processes.[10]

Key Process Considerations

-

Raw Material Purity: The purity of benzoic acid and octadecanol is crucial to minimize side reactions and ensure the quality of the final product.[11]

-

Catalyst Selection: While strong mineral acids are effective, they can be corrosive to equipment.[12] Metal-based catalysts, such as tin or titanium compounds, are often used in industrial settings.[12]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (150-250°C) to increase the reaction rate.[10] The pressure may be controlled to facilitate the removal of water.[10]

-

Byproduct Removal: Efficient removal of water is essential to achieve high conversion rates. This is often accomplished using a distillation column integrated with the reactor.[10]

-

Purification: After the reaction, the crude product undergoes several purification steps:

-

Neutralization: The excess acid catalyst and unreacted benzoic acid are neutralized with a caustic wash (e.g., sodium hydroxide or sodium carbonate solution).[12]

-

Washing: The organic phase is washed with water to remove salts and other water-soluble impurities.[11]

-

Vacuum Distillation: Unreacted octadecanol and other volatile impurities can be removed by vacuum distillation.[12]

-

Decolorization: If necessary, the product can be treated with activated carbon to remove color impurities.

-

Filtration: The final product is filtered to remove any particulate matter.[13]

-

Manufacturing Workflow

Sources

- 1. US1998925A - Process for the preparation of benzoic acid and benzoates - Google Patents [patents.google.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. studylib.net [studylib.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US4289896A - Transesterification process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Ester synthesis by transesterification [organic-chemistry.org]

- 10. US20160068655A1 - Integrated process for the production of benzoate plasticizers - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

The Thermodynamics and Solvation Dynamics of Octadecyl Benzoate: A Comprehensive Technical Guide

Target Audience: Formulation Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Octadecyl benzoate (also known as stearyl benzoate) is a high-molecular-weight, long-chain alkyl ester of benzoic acid. Due to its unique amphiphilic topology—comprising a rigid, polarizable aromatic headgroup and a highly flexible, lipophilic C18 aliphatic tail—it exhibits highly specific solvation behaviors. As a Senior Application Scientist, I have structured this guide to move beyond basic solubility charts. Here, we will dissect the thermodynamic causality behind its phase behaviors, provide self-validating experimental protocols for its integration into complex matrices, and explore its advanced applications in polymer crystallization and cosmetic formulations.

Physicochemical Profiling and Thermodynamic Causality

To predict how octadecyl benzoate behaves in any given solvent, we must first analyze its fundamental physicochemical constants.

-

Molecular Weight: 374.6 g/mol [2]

-

Melting Point: 43–44 °C[2]

-

Log Kow (Octanol/Water Partition Coefficient): ~10.78 to 11.1[2][3]

-

Aqueous Solubility: < 0.00001 g/L at 25°C[3]

The Causality of Solvation

The dissolution of octadecyl benzoate is governed by two competing thermodynamic barriers: Lattice Energy and Enthalpy of Mixing (

Because octadecyl benzoate is a crystalline solid at room temperature (MP: 43–44 °C)[2], kinetic dissolution in liquid solvents at 25 °C is severely hindered by the energy required to disrupt its crystal lattice. Therefore, thermal activation (heating above 45 °C) is a mandatory prerequisite for rapid and complete solvation.

From a Hansen Solubility Parameter (HSP) perspective, the massive C18 aliphatic chain heavily skews the molecule toward dispersive interactions (

Thermodynamic pathway of octadecyl benzoate solvation based on thermal activation.

Empirical Solubility Profile Across Solvent Classes

The following table synthesizes the solubility behavior of octadecyl benzoate across various solvent classifications. Note that "Soluble" denotes complete miscibility when the system is heated above the solute's melting point and allowed to cool to a metastable state.

| Solvent Classification | Specific Solvent | Solubility Status | Mechanistic Rationale |

| Aqueous / Highly Polar | Water | Insoluble | Extreme hydrophobic exclusion; Log Kow > 10 prevents hydration of the ester bond[2][3]. |

| Short-Chain Alcohols | Ethanol, Isopropanol | Sparingly Soluble | Soluble at elevated temperatures; precipitates upon cooling due to insufficient dispersive interactions. |

| Halogenated Organics | Chloroform, DCM | Freely Soluble | Excellent matching of dispersive ( |

| Aromatic Solvents | Benzene, Toluene | Freely Soluble | |

| Aliphatic Hydrocarbons | Hexane, Mineral Oil | Soluble | Favorable van der Waals interactions with the C18 stearyl chain[5]. |

| Complex Lipid Esters | C12-15 Alkyl Benzoate | Highly Miscible | "Like-dissolves-like" principle; identical headgroups prevent phase separation. |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm that the physical chemistry behaves as intended.

Protocol A: Isothermal Saturation Method for Solubility Determination

This protocol is used to determine the exact saturation concentration of octadecyl benzoate in a target organic solvent.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid octadecyl benzoate (e.g., 5.0 g) to 20 mL of the target solvent (e.g., ethanol) in a sealed, temperature-controlled jacketed glass vessel.

-

Thermal Equilibration: Heat the system to 50 °C (above the 43 °C melting point) while stirring at 500 RPM for 2 hours to ensure complete kinetic dissolution of the solid lattice[2].

-

Isothermal Cooling: Gradually cool the system to the target testing temperature (e.g., 25 °C) at a rate of 0.5 °C/min. Maintain at 25 °C for 48 hours to allow excess solute to recrystallize and the system to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid.

-

Self-Validation (Quantification): Extract 1.0 mL of the clear supernatant. Dilute appropriately with mobile phase and analyze via HPLC-UV (Detection at 230 nm, targeting the aromatic benzoate ring). The UV absorbance confirms the precise molar concentration of the dissolved solute.

Protocol B: Formulation of a Stable O/W Emulsion

Octadecyl benzoate is frequently used as an emollient and solvent for UV filters in cosmetic chemistry[6]. Because it is a solid at room temperature, improper formulation leads to crystallization and emulsion breaking.

Step-by-Step Methodology:

-

Oil Phase (Phase A) Preparation: Combine 5% (w/w) octadecyl benzoate, 10% mineral oil, and 2% non-ionic emulsifier (e.g., Polysorbate 60). Heat to 75 °C until the mixture is completely isotropic and transparent.

-

Aqueous Phase (Phase B) Preparation: Combine water and a water-soluble thickener (e.g., Carbomer). Heat to 75 °C.

-

Emulsification: Slowly inject Phase A into Phase B under high-shear homogenization (4,000 RPM) for 5 minutes. Causality note: Both phases must be at 75 °C to prevent premature crystallization of the octadecyl benzoate at the oil/water interface.

-

Controlled Cooling: Reduce stirring to 500 RPM and cool the emulsion slowly (< 1 °C/min) to room temperature.

-

Self-Validation: Examine the emulsion under a polarized light microscope. The absence of birefringent crystals confirms that the octadecyl benzoate remains successfully solvated within the inner oil droplets.

Workflow for formulating stable oil-in-water emulsions utilizing octadecyl benzoate.

Advanced Applications in Industry

Polymer Crystallization Dynamics

Beyond cosmetics, octadecyl benzoate serves a highly specialized role in polymer science. It is utilized as a "large molecule solvent" for the rapid crystallization of isotactic polystyrene (iPS)[7][8].

-

The Mechanism: When iPS is dissolved in molten octadecyl benzoate and cooled, the bulky nature of the solvent molecules creates specific steric environments that force the iPS chains into a highly ordered

helical conformation[8]. -

The Result: This solvent-induced crystallization yields a polymer crystallinity near 0.7, which is significantly higher than what can be achieved using traditional small-molecule solvents or thermal annealing[7][8].

UV Filter Solvation in Dermatologicals

In sun-care cosmetics, organic UV-absorbers must be completely dissolved in the oil phase to function effectively and prevent skin irritation. Octadecyl benzoate acts as an exceptional solvent for these crystalline UV filters. The aromatic benzoate ring engages in

Conclusion

The solvation of octadecyl benzoate is a temperature-dependent, thermodynamically driven process. By understanding the interplay between its crystalline lattice energy and its highly dispersive Hansen parameters, scientists can engineer systems that leverage its unique properties—whether to induce rare helical conformations in polymers or to stabilize complex cosmetic emulsions.

References

-

Cosmetic Ingredient Review (CIR) Expert Panel. GREEN BOOK 4 Alkyl Benzoates CIR EXPERT PANEL MEETING AUGUST 30-31, 2010. cir-safety.org. URL:[Link]

-

The Good Scents Company. stearyl benzoate, 10578-34-4. perflavory.com. URL:[Link]

-

Li, Y., & Xue, G. Rapid Crystallization of Isotactic Polystyrene from Large Molecule Solvent Octadecyl Benzoate. Macromolecules 1999, 32, 12, 3984-3988. acs.org. URL:[Link]

-

ResearchGate. Safety Assessment of Alkyl Benzoates as Used in Cosmetics. researchgate.net. URL:[Link]

- Google Patents. US4323693A - Benzoic acid ester. google.com.

-

Ataman Kimya. C12-15 ALKYL BENZOATE. atamanchemicals.com. URL:[Link]

- Google Patents. US10647809B2 - Viscosity modification of organic phase containing compositions. google.com.

Sources

- 1. CAS:10578-34-4, 苯甲酸十八烷基酯-毕得医药 [bidepharm.com]

- 2. echemi.com [echemi.com]

- 3. stearyl benzoate, 10578-34-4 [perflavory.com]

- 4. US10647809B2 - Viscosity modification of organic phase containing compositions - Google Patents [patents.google.com]

- 5. US4323693A - Benzoic acid ester - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Octadecyl Benzoate: Molecular Architecture, Synthesis, and Pharmaceutical Applications

An In-Depth Technical Whitepaper for Drug Development Professionals

As lipid-based drug delivery systems and advanced polymeric nanocarriers evolve, the selection of highly specific lipophilic excipients becomes critical. Octadecyl benzoate (CAS: 10578-34-4), also known as stearyl benzoate, is a long-chain alkyl ester that bridges the gap between structural excipient and bioactive compound.

This whitepaper provides a comprehensive analysis of the molecular weight, chemical formula, and physicochemical behavior of octadecyl benzoate. By examining its synthesis, structural properties, and pharmaceutical applications, this guide serves as an authoritative resource for formulation scientists and medicinal chemists.

Molecular Architecture and Physicochemical Profiling

The fundamental behavior of octadecyl benzoate in biological and synthetic systems is dictated by its molecular formula and weight.

-

Molecular Formula:

-

Molecular Weight: 374.60 g/mol [1]

The molecule consists of two distinct domains: a highly flexible, hydrophobic 18-carbon aliphatic chain (stearyl group) and a rigid, polarizable aromatic headgroup (benzoate). This amphiphilic-like dichotomy (though overwhelmingly lipophilic overall) allows it to participate in

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters of octadecyl benzoate, which are essential for predicting its pharmacokinetic distribution and formulation compatibility[1][2].

| Property | Value | Causality / Formulation Impact |

| Molecular Formula | Dictates the balance between the aromatic head and aliphatic tail. | |

| Molecular Weight | 374.60 g/mol | High MW prevents rapid diffusion out of lipid nanoparticle (LNP) cores. |

| Exact Mass | 374.3185 Da | Critical for mass spectrometry (MS) validation during synthesis. |

| XLogP3 (Predicted) | 11.1 | Extreme lipophilicity; ensures near-zero aqueous partitioning. |

| Water Solubility | ~8.94e-006 mg/L (25 °C) | Necessitates the use of co-solvents or microfluidic mixing for aqueous dispersion. |

| Topological Polar Surface Area | 26.3 Ų | Low TPSA indicates excellent membrane permeability if solubilized. |

| Boiling Point (Est.) | 467.5 °C | High thermal stability, suitable for melt-extrusion polymer processes. |

Mechanistic Role in Nanoconfinement and Drug Delivery

In pharmaceutical sciences, the molecular weight of 374.60 g/mol places octadecyl benzoate in a unique category of "large molecule solvents."

Polymer Nanoconfinement

Research into polymer nanoparticles has demonstrated that the glass transition and crystallization of polymers are heavily influenced by the solvent environment. When isotactic polystyrene (iPS) is crystallized from octadecyl benzoate, the resulting crystallinity is significantly higher and independent of solution concentration compared to crystallization in small-molecule solvents[3]. The bulky

Lipid Nanoparticle (LNP) Integration

Because of its XLogP3 of 11.1, octadecyl benzoate acts as an exceptional lipophilic carrier or core-forming lipid in nanomedicine. The aliphatic tail integrates seamlessly with the hydrophobic tails of phospholipids, while the benzoate group can solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs) via

Microfluidic formulation of Lipid Nanoparticles utilizing Octadecyl Benzoate as a core lipid carrier.

Advanced Synthesis and Validation Protocol

Historically, the nucleophilic acyl substitution (NAS) of esters required heavy metal catalysts such as oxotitanium or vanadyl species[4]. However, for pharmaceutical applications, heavy metal contamination is a severe regulatory hurdle.

The following protocol details a modern, transition-metal-free transesterification utilizing Lithium hexamethyldisilazide (LiHMDS) under solvent-free conditions. This methodology is highly efficient and ensures the structural integrity of the

Step-by-Step Methodology

Phase 1: Reaction Setup (Solvent-Free)

-

Reagent Preparation: In an oven-dried, inert-gas flushed reaction vessel, combine 1.0 equivalent of a short-chain benzoate ester (e.g., methyl benzoate) with 1.1 equivalents of 1-octadecanol (stearyl alcohol).

-

Catalyst Addition: Introduce a catalytic amount of LiHMDS (typically 10-20 mol%) directly into the mixture.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The solvent-free environment increases the effective concentration of the reactants, driving the transesterification forward rapidly.

Phase 2: Monitoring and Quenching 4. In-Process Control: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the 1-octadecanol spot indicates reaction completion. 5. Quenching: Once complete, quench the reaction by adding ethyl acetate, followed by a thorough wash with distilled water (3x) to remove the lithium salts and residual methanol.

Phase 3: Purification and Self-Validation

6. Isolation: Separate the organic layer, dry over anhydrous

-

Mass Spectrometry (ESI-MS): Confirm the exact mass. Look for the

adduct at m/z 375.32 or the -

H NMR (300 MHz,

Emerging Therapeutic Applications: Anti-Leishmanial Activity

Beyond its role as an excipient, octadecyl benzoate possesses intrinsic biological activity. Recent pharmacognosy studies have isolated octadecyl benzoate from the ethnomedicinal plant Ifloga spicata[7].

In highly controlled in vitro assays against axenic cultures of Leishmania tropica promastigotes, octadecyl benzoate demonstrated significant dose-dependent anti-leishmanial activity. The compound exhibited an

Conclusion

Octadecyl benzoate (

References

-

Benzoic acid, octadecyl ester - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

-

Benzoic acid, octadecyl ester | C25H42O2 | CID 82737 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Octadecyl benzoate (C25H42O2) - PubChemLite Source: Université du Luxembourg URL:[Link]

-

Preparation of polymer nanoparticles, and the effect of nanoconfinement on glass transition, structural relaxation and crystallization Source: Frontiers of Chemical Science and Engineering (hep.com.cn) URL:[Link]

-

Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

LiHMDS: Facile, highly efficient and metal-free transesterification under solvent-free condition Source: Catalysis Communications (ResearchGate) URL:[Link]

-

Benzoic Acid Derivatives of Ifloga spicata (Forssk.) Sch.Bip. as Potential Anti-Leishmanial against Leishmania tropica Source: Processes (Semantic Scholar) URL:[Link]

Sources

- 1. Benzoic acid, octadecyl ester [webbook.nist.gov]

- 2. Benzoic acid, octadecyl ester | C25H42O2 | CID 82737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of polymer nanoparticles, and the effect of nanoconfinement on glass transition, structural relaxation and crystallization [journal.hep.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Octadecyl benzoate (C25H42O2) [pubchemlite.lcsb.uni.lu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectral Elucidation of Octadecyl Benzoate: A Comprehensive Technical Guide

Executive Summary

Octadecyl benzoate (also known as stearyl benzoate;

As a Senior Application Scientist, I approach spectral interpretation not merely as pattern matching, but as a study of physical causality. The spectral signatures of octadecyl benzoate are governed by the interplay between the electron-withdrawing nature of the ester linkage, the magnetic anisotropy of the benzene ring, and the extensive van der Waals interactions of the

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The spectral logic of octadecyl benzoate is defined by the stark contrast between the highly deshielded aromatic/ester region and the heavily shielded aliphatic tail.

Causality in Chemical Shifts

-

Anisotropic Deshielding: The carbonyl group (

) generates a magnetic anisotropic cone that heavily deshields the ortho protons of the benzene ring, pushing them downfield to ~8.04 ppm[2][3]. -

Electronegativity Effects: The oxygen atom of the ester linkage pulls electron density away from the adjacent

-methylene group ( -

Aliphatic Degeneracy: The remaining 30 protons of the

chain exist in highly similar chemical environments, resulting in a massive, overlapping broad singlet (often integrated as a multiplet) centered at ~1.26 ppm[2].

Quantitative Data Summaries

Table 1:

Table 2:

Self-Validating NMR Experimental Protocol

-

Sample Preparation: Dissolve 15-20 mg of octadecyl benzoate in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -

Instrument Calibration: Insert the NMR tube, lock the magnetic field to the deuterium frequency of

, and perform automated gradient shimming to ensure a uniform magnetic field (critical for resolving the -

Acquisition (

H): Run a standard 1D proton sequence (e.g., zg30) with a minimum of 16 scans, a relaxation delay ( -

Acquisition (

C): Run a proton-decoupled carbon sequence (e.g., zgpg30) with

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as the primary diagnostic tool for functional group verification. In octadecyl benzoate, the vibrational modes are dominated by the ester linkage and the massive hydrocarbon tail.

Causality in Vibrational Modes

The defining feature of this spectrum is the ester carbonyl (

Table 3: FTIR Spectral Data (ATR/KBr) [3][4]

| Wavenumber (

Self-Validating FTIR Experimental Protocol

-

Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4

resolution) to subtract atmospheric -

Sample Application: Apply a small amount of solid/melted octadecyl benzoate directly onto the ATR crystal. Apply the pressure clamp to ensure intimate contact between the crystal and the sample.

-

Data Acquisition: Collect 32 scans from 4000 to 400

. -

Validation Check: Confirm the absence of a broad peak at ~3300

(

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides the molecular weight and structural connectivity through predictable fragmentation pathways. Under standard 70 eV electron ionization, the long aliphatic chain of octadecyl benzoate makes the molecular ion highly unstable, leading to rapid and specific fragmentation.

Causality in Fragmentation

When the molecule is bombarded with electrons, an electron is typically ejected from the oxygen lone pairs. The resulting radical cation rapidly undergoes

A secondary, highly diagnostic rearrangement occurs via a hydrogen transfer from the long alkyl chain to the carbonyl oxygen, expelling an octadecene neutral molecule and leaving a protonated benzoic acid ion at m/z 123[1][5].

Table 4: GC-EI-MS Spectral Data (70 eV) [1]

| m/z Ratio | Relative Abundance | Ion / Fragment Assignment |

|---|

| 374 | Weak (< 5%) | Molecular Ion

Caption: EI-MS fragmentation pathway of octadecyl benzoate highlighting major diagnostic ions.

Self-Validating GC-MS Experimental Protocol

-

Sample Preparation: Dilute the sample to 10-50 ppm in GC-grade hexane or dichloromethane.

-

Chromatography: Inject 1

into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 -

Temperature Program: Start at 150°C (hold 2 min), ramp at 10°C/min to 300°C, and hold for 10 minutes to ensure the high-boiling octadecyl benzoate elutes completely.

-

Mass Analyzer: Operate the MS in full scan mode (m/z 50 to 500) with the ion source at 230°C and electron energy at 70 eV. Validate the spectrum by ensuring the m/z 105 peak is the base peak, confirming the benzoate moiety.

Integrated Multi-Spectral Validation Workflow

To ensure absolute scientific integrity (E-E-A-T), no single spectroscopic method should be used in isolation. The structural confirmation of octadecyl benzoate requires a convergent workflow where the findings of one technique validate the hypotheses generated by another.

Caption: Self-validating multi-spectral workflow for the structural elucidation of ester compounds.

The Convergence Logic:

-

FTIR proves the existence of a conjugated ester (

). -

MS proves the ester is specifically a benzoate (m/z 105 base peak) and that the total mass is 374 Da[1].

-

NMR proves the exact connectivity: the benzoate is attached to a linear, unbranched 18-carbon chain, evidenced by the clean triplet at 4.3 ppm and the massive integration of the 1.26 ppm aliphatic signal[2].

References

-

Benzoic Acid Derivatives of Ifloga spicata (Forssk.) Sch.Bip. as Potential Anti-Leishmanial against Leishmania tropica Source: MDPI (Molecules) URL:[Link]

-

Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Benzoic acid, octadecyl ester | C25H42O2 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

Egyptian Journal of Chemistry: Synthesis and Characterization of Novel Polymeric Additives Source: Egyptian Journal of Chemistry (via WHO) URL:[Link]

-

Mass Spectrometry in Structural and Stereochemical Problems. LXXXVI. The Hydrogen-Transfer Reactions in Butyl Propionate, Benzoate, and Phthalate Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

A comparative study of stearyl aromatic esters and aromatic oil as processing aids in natural rubber compounds Source: Polymer Degradation and Stability (via ResearchGate) URL:[Link]

-

ANTIMICROBIAL EFFICACY, ANTIOXIDANT PROFILE AND NINE ALTERNATIVE ACTIVE CONSTITUENTS FROM PETROLEUM ETHER AND ETHYL ACETATE EXTRACTS Source: Malaysian Journal of Analytical Sciences URL:[Link]

Sources

Thermal Stability and Decomposition Kinetics of Octadecyl Benzoate: A Technical Guide

Executive Summary & Chemical Context

Octadecyl benzoate (C25H42O2), commonly known as stearyl benzoate, is a long-chain alkyl ester characterized by its waxy, crystalline solid state at room temperature. Because of its structural dichotomy—a bulky, polar aromatic headgroup coupled with a long, flexible aliphatic tail—it has found critical utility in advanced materials science. Applications range from serving as a large-molecule solvent for the rapid crystallization of polymers to functioning as a structural lipid in solid lipid nanoparticles (SLNs) for targeted drug delivery.

Understanding the thermal stability and decomposition pathways of octadecyl benzoate is paramount for formulation scientists and polymer chemists. This whitepaper provides a rigorous analysis of its thermal behavior, the causality behind its degradation mechanisms, and field-validated experimental protocols for its characterization.

Thermal Stability Profile

Octadecyl benzoate exhibits a distinct thermal profile dictated by the van der Waals interactions of its aliphatic chains and the π-π stacking potential of its benzoate groups. It remains highly stable under ambient and physiological conditions but undergoes specific unimolecular degradation when subjected to extreme thermal stress.

Quantitative Thermal Data

| Physical Property | Value | Analytical Method |

| Melting Point (Tm) | 45.3–45.5 °C | Differential Scanning Calorimetry (DSC) |

| Physical State (at 25 °C) | Colorless waxy crystals | Visual / Organoleptic |

| Decomposition Onset (T_onset) | ~280 °C | Thermogravimetric Analysis (TGA) |

| Peak Degradation (T_peak) | ~320 °C | Derivative Thermogravimetry (DTG) |

Data synthesized from established transesterification characterizations [1] and polymer solvent studies [2].

Mechanistic Pathways of Thermal Decomposition

When subjected to high thermal stress (pyrolysis) or electron impact (EI), octadecyl benzoate does not degrade randomly. It follows highly predictable unimolecular decomposition pathways driven by the thermodynamics of its ester linkage.

The McLafferty-Type Rearrangement (Primary Pathway)

The dominant decomposition mechanism is a reaction sequence initiated by a γ-hydrogen migration to the carbonyl oxygen. This is a classic McLafferty-type rearrangement characteristic of long-chain alkyl esters. As elucidated in seminal mass spectrometry studies by , this rearrangement leads to the cleavage of the ester bond, yielding two primary stable fragments:

-

Benzoic Acid ([C7H7O2]+)

-

1-Octadecene ([C18H36]+)

Causality Insight: This process is thermodynamically favored at lower decomposition temperatures because it proceeds via a stable six-membered cyclic transition state, avoiding the high-energy penalty required for immediate homolytic bond cleavage.

Radical Cleavage (Secondary Pathway)

At extreme temperatures (e.g., >400 °C) where vibrational energy exceeds the activation barrier for homolysis, the C-O and C-C bonds undergo radical cleavage. This produces highly reactive benzoyl radicals and octadecyloxy radicals, which subsequently undergo β-scission to form shorter-chain alkanes, alkenes, and carbon monoxide.

Fig 1: Primary and secondary thermal decomposition pathways of octadecyl benzoate.

Self-Validating Experimental Protocols

To accurately profile the thermal stability of octadecyl benzoate, researchers must employ orthogonal analytical techniques. The following protocols are designed with built-in validation steps to ensure data integrity and reproducibility.

Protocol A: TGA-DSC Thermal Profiling

Objective: To determine the melting point, heat of fusion, and onset of thermal degradation. Causality & Rationale: Coupling TGA with DSC allows the simultaneous correlation of mass loss (degradation) with endothermic/exothermic heat flow (phase transitions). Using a nitrogen atmosphere is critical to isolate pure thermal pyrolysis from oxidative degradation, preventing premature mass loss via combustion.

Step-by-Step Methodology:

-

System Validation: Run a high-purity Indium standard prior to the sample to calibrate the temperature and enthalpy signals of the DSC sensor.

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of octadecyl benzoate into an alumina (Al2O3) crucible. Why? Low sample mass minimizes thermal gradients within the sample, ensuring sharp, accurate transition peaks.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min for 15 minutes prior to heating.

-

Heating Program: Ramp the temperature from 25 °C to 500 °C at a controlled rate of 10 °C/min.

-

Data Acquisition: Record the heat flow (W/g) for the melting endotherm (~45 °C) and the mass loss (%) for the decomposition onset (~280 °C).

Protocol B: Pyrolysis-GC/MS (Evolved Gas Analysis)

Objective: To identify the specific molecular fragments generated during thermal decomposition. Causality & Rationale: Flash pyrolysis rapidly applies thermal energy, preventing secondary bimolecular reactions between decomposition products. This ensures the detected fragments accurately reflect the true unimolecular degradation of the ester.

Step-by-Step Methodology:

-

Sample Loading: Place 1.0 mg of the ester into a quartz pyrolysis tube.

-

Flash Pyrolysis: Subject the sample to a micro-furnace pyrolyzer set to 400 °C for exactly 10 seconds.

-

Chromatographic Separation: Sweep the evolved gases directly into a GC column (e.g., HP-5MS) using Helium carrier gas (1.2 mL/min).

-

Mass Spectrometry: Analyze the eluent using an electron impact (EI) mass spectrometer operating at 70 eV.

-

Data Interpretation: Monitor for the presence of m/z 122 (benzoic acid) and m/z 252 (1-octadecene) to confirm the McLafferty rearrangement pathway.

Fig 2: Validated analytical workflow for profiling ester thermal stability.

Applications & Stability Implications

The specific thermal behavior of octadecyl benzoate directly dictates its utility in advanced scientific applications:

-

Polymer Crystallization: As demonstrated by , octadecyl benzoate acts as a large-molecule solvent that induces the rapid crystallization of isotactic polystyrene (iPS). The ester's high thermal stability (resisting degradation up to ~280 °C) allows it to endure the high-temperature melt-blending required for iPS without degrading and contaminating the polymer matrix.

-

Pharmaceutical Drug Delivery (SLNs): With a melting point of ~45 °C, octadecyl benzoate is solid at human physiological temperature (37 °C) but melts easily during hot-homogenization formulation processes. Its thermal stability ensures that no toxic degradation products (such as reactive benzoyl radicals) are formed during the thermal processing of pharmaceutical nanocarriers, preserving the chemical integrity of the encapsulated active pharmaceutical ingredients (APIs).

References

-

Živković, A., et al. (2006). Potassium Phosphate / Benzyltriethylammonium Chloride as Efficient Catalytic System for Transesterification. Croatica Chemica Acta. [Link]

-

Li, Y., & Xue, G. (1999). Rapid Crystallization of Isotactic Polystyrene from Large Molecule Solvent Octadecyl Benzoate. Macromolecules.[Link]

-

Meyerson, S. (1989). Formation of [C18H36]+. and [C7H7O2]+ in the mass spectrum of n-octadecyl benzoate. Organic Mass Spectrometry.[Link]

Octadecyl Benzoate: A Comprehensive Guide to its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical identifiers for octadecyl benzoate, an ester of benzoic acid and octadecanol. A clear understanding of these identifiers is fundamental for accurate documentation, database searching, and regulatory submissions in scientific research and drug development. This document moves beyond a simple listing, offering insights into the significance and interoperability of each identifier.

Nomenclature and Core Identifiers

The unambiguous identification of a chemical compound is paramount for scientific communication and data integrity. Octadecyl benzoate is known by several names and registered under various internationally recognized systems.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is octadecyl benzoate .[1][] This name precisely describes the molecule as the ester formed from octadecanol (an 18-carbon alcohol) and benzoic acid.

Synonyms

In literature and commercial databases, octadecyl benzoate may be referred to by other names, including:

The synonym "stearyl benzoate" arises from the common name "stearyl alcohol" for octadecanol.

Registry Numbers and Database Identifiers

For robust tracking and information retrieval, several key database identifiers are assigned to octadecyl benzoate.

-

CAS Registry Number®: The Chemical Abstracts Service (CAS) has assigned the number 10578-34-4 to octadecyl benzoate.[1][3] This unique numerical identifier is widely used in scientific literature, chemical inventories, and regulatory databases to pinpoint this specific substance without ambiguity.

-

PubChem Compound Identification (CID): In the comprehensive PubChem database maintained by the National Center for Biotechnology Information (NCBI), octadecyl benzoate is assigned the CID 82737 .[1] This identifier serves as a central hub for accessing a wealth of information, including physical and chemical properties, biological activities, and safety data.

Molecular Representations: Line Notations

Line notations are text-based representations of a molecule's structure, enabling machine readability and facilitating database searching.

-

SMILES (Simplified Molecular-Input Line-Entry System): The SMILES string for octadecyl benzoate is CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 .[1][][4] This notation encodes the molecular structure into a linear string of characters, representing atoms and bond types.

-

InChI (International Chemical Identifier): The IUPAC International Chemical Identifier (InChI) provides a standardized, non-proprietary, and unique string for chemical substances. For octadecyl benzoate, the InChI is InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 .[1][][3]

-

InChIKey: The InChIKey is a hashed, fixed-length character representation of the InChI, primarily used for web and database searches. The InChIKey for octadecyl benzoate is KPWVFNOPNOTYNJ-UHFFFAOYSA-N .[1][][3]

Summary of Identifiers

The following table provides a consolidated overview of the key identifiers for octadecyl benzoate.

| Identifier Type | Value | Source(s) |

| IUPAC Name | octadecyl benzoate | PubChem[1], BOC Sciences[] |

| CAS Registry Number | 10578-34-4 | PubChem[1], ChemicalBook, NIST[3] |

| PubChem CID | 82737 | PubChem[1] |

| Molecular Formula | C25H42O2 | PubChem[1], ChemicalBook, NIST[3] |

| Molecular Weight | 374.6 g/mol | PubChem[1] |

| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | PubChem[1], BOC Sciences[], PubChemLite[4] |

| InChI | InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 | PubChem[1], BOC Sciences[], NIST[3] |

| InChIKey | KPWVFNOPNOTYNJ-UHFFFAOYSA-N | PubChem[1], BOC Sciences[], NIST[3] |

Structural and Identifier Relationship

The following diagram illustrates the relationship between the chemical structure of octadecyl benzoate and its primary identifiers.

Caption: Relationship between the structure of octadecyl benzoate and its key identifiers.

References

-

PubChem. Benzoic acid, octadecyl ester. National Center for Biotechnology Information. [Link]

-

PubChemLite. Octadecyl benzoate (C25H42O2). [Link]

-

Data.gov. Compound 530558: 4-Ethylbenzoic acid, octadecyl ester. [Link]

-

NIST. Benzoic acid, octadecyl ester. National Institute of Standards and Technology. [Link]

Sources

Methodological & Application

Use of octadecyl benzoate in reverse-phase HPLC

Application Note: The Utility of Octadecyl Benzoate in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Executive Summary

Octadecyl benzoate (C₂₅H₄₂O₂) is a highly lipophilic ester formed from octadecanol and benzoic acid. In the realm of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this compound serves a dual purpose. First, it acts as the extreme hydrophobic terminus in the homologous series of alkyl benzoates, utilized to rigorously map the methylene selectivity (

Mechanistic Foundations: Why Octadecyl Benzoate?

The selection of octadecyl benzoate over pure alkanes for chromatographic evaluation is driven by two fundamental physicochemical properties:

-

The Chromophore Advantage: Unlike long-chain alkanes (e.g., octadecane) which lack UV absorbance and require specialized detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors, the benzoate moiety provides a strong, reliable UV chromophore with a maximum absorbance at 254 nm[1]. This allows for high-sensitivity tracking using standard Photodiode Array (PDA) or UV/Vis detectors.

-

Extreme Hydrophobic Partitioning: With an 18-carbon alkyl chain, octadecyl benzoate exhibits an exceptionally high partition coefficient (

). While shorter homologs (methyl to butyl benzoate) evaluate the superficial aqueous-organic partitioning of a column, octadecyl benzoate forces deep penetration into the stationary phase's alkyl chains. This probes the true "shape selectivity" and hydrophobic capacity of C18 or C30 columns, often necessitating Non-Aqueous Reversed-Phase (NARP) conditions for elution.

Fig 1: Causality between octadecyl benzoate structure and RP-HPLC system requirements.

Application I: Chromatographic Phase Characterization

The Causality of Methylene Selectivity

Evaluating the performance of a new or aging RP-HPLC column requires understanding its methylene selectivity—the ability to separate compounds differing by a single

Protocol A: Column Hydrophobicity Mapping

This protocol is designed as a self-validating system. The validity of the column's reversed-phase mechanism is internally verified by the linearity of the resulting Martin plot.

Step 1: Standard Preparation Prepare a mixed standard containing 100 µg/mL each of methyl, ethyl, propyl, butyl, octyl, dodecyl, and octadecyl benzoate in 100% HPLC-grade Acetonitrile (ACN). Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

-

Column: Target C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: LC-MS Grade Water.

-

Mobile Phase B: LC-MS Grade Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Step 3: Gradient Execution

Because octadecyl benzoate will not elute under standard aqueous conditions, utilize the gradient outlined in Table 2 (see Section 4). If the peak exhibits excessive tailing or a retention factor (

Step 4: System Suitability & Validation (SST)

-

Calculate the retention factor (

) for each homolog: -

Plot

against the alkyl carbon number ( -

Validation Criterion: The linear regression coefficient (

) must be

Fig 2: RP-HPLC workflow for evaluating methylene selectivity using alkyl benzoates.

Application II: Isolation of Bioactive Octadecyl Benzoate

The Causality of Natural Product Extraction

Beyond column testing, octadecyl benzoate is a naturally occurring secondary metabolite. Recent pharmacological studies have identified it in the extracts of the ethnomedicinal plant Ifloga spicata, where it demonstrated significant anti-leishmanial activity against Leishmania tropica promastigotes[3]. Isolating this specific compound from a complex plant matrix requires exploiting its extreme lipophilicity to separate it from more polar flavonoids and phenolic acids.

Protocol B: RP-HPLC Purification from Ifloga spicata

This protocol utilizes a step-gradient to self-validate the removal of polar interferences before eluting the target compound.

Step 1: Crude Extraction

Macerate dried Ifloga spicata aerial parts in 100% Methanol for 48 hours. Evaporate the solvent under reduced pressure. Partition the crude extract between water and hexane. Retain the hexane fraction, as the high

Step 2: Preparative RP-HPLC Setup

-

Column: Preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 100% Methanol.

-

Flow Rate: 15.0 mL/min.

Step 3: Step-Gradient Elution

-

0–15 min (Isocratic 60% B): Elutes polar phenolic compounds and short-chain organic acids.

-

15–20 min (Ramp to 100% B): Transitions the system to elute highly lipophilic constituents.

-

20–40 min (Isocratic 100% B): Octadecyl benzoate typically elutes in this window. Monitor the 254 nm channel strictly.

-

Fraction Collection: Collect the major peak eluting during the 100% B phase.

Step 4: System Suitability & Validation (SST)

Re-inject the collected fraction on an analytical C18 column using an isocratic 100% Methanol method. Validation Criterion: A single peak must be observed with a purity of

Quantitative Data Summaries

The following tables summarize the critical parameters required for executing the protocols described above.

Table 1: Physicochemical Properties of Key Alkyl Benzoates

| Homolog | Alkyl Carbon No. ( | Estimated | UV | Chromatographic Role |

| Methyl Benzoate | 1 | 2.1 | 254 | Baseline aqueous partitioning marker |

| Butyl Benzoate | 4 | 3.7 | 254 | Mid-range hydrophobicity marker |

| Octyl Benzoate | 8 | 5.8 | 254 | High hydrophobicity marker |

| Octadecyl Benzoate | 18 | > 10.0 | 254 | Extreme lipophilicity / NARP marker |

Table 2: Gradient Elution Profile for Homologous Series (Protocol A)

| Time (min) | Mobile Phase A (Water) % | Mobile Phase B (ACN) % | Elution Target |

| 0.0 | 50 | 50 | Column equilibration |

| 5.0 | 50 | 50 | Elution of Methyl & Ethyl Benzoate |

| 20.0 | 0 | 100 | Elution of Butyl to Dodecyl Benzoate |

| 35.0 | 0 | 100 | Elution of Octadecyl Benzoate |

| 40.0 | 50 | 50 | System re-equilibration |

References

-

Benzoic Acid Derivatives of Ifloga spicata (Forssk.) Sch.Bip. as Potential Anti-Leishmanial against Leishmania tropica MDPI [Link]

-

Study of RP HPLC Retention Behaviours in Analysis of Carotenoids ResearchGate[Link]

Sources

Octadecyl Benzoate Stationary Phase: A Comprehensive Guide to Applications and Protocols

Introduction: Bridging Hydrophobicity and Aromatic Selectivity

In the landscape of reversed-phase high-performance liquid chromatography (RP-HPLC), the quest for tailored selectivity remains a paramount objective for chromatographers worldwide. While the octadecyl (C18) stationary phase is a workhorse for a vast array of separations due to its strong hydrophobic interactions, and phenyl-based columns offer unique selectivity for aromatic and unsaturated compounds through π-π interactions, the synthesis of a stationary phase combining both functionalities offers intriguing possibilities for complex separations.[1][2] This guide explores the theoretical framework and practical applications of a novel stationary phase: octadecyl benzoate.

An octadecyl benzoate stationary phase, conceptually, involves the covalent bonding of an octadecyl chain linked to a benzoate moiety onto a silica support. This creates a mixed-mode stationary phase that harnesses the hydrophobic retention of the C18 chain alongside the aromatic selectivity conferred by the benzoate group.[3][4] Such a configuration is anticipated to provide a unique retention mechanism, ideal for the separation of complex mixtures containing both aliphatic and aromatic compounds, particularly those with subtle structural differences. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical applications, and detailed protocols for utilizing an octadecyl benzoate stationary phase.

Understanding the Retention Mechanism

The retention on an octadecyl benzoate stationary phase is governed by a combination of intermolecular forces, primarily:

-

Hydrophobic Interactions: The long octadecyl chain provides a strong non-polar character, leading to the retention of hydrophobic molecules from the polar mobile phase.[3] This is the dominant mechanism for non-polar, aliphatic compounds.

-

π-π Interactions: The benzoate moiety, with its aromatic ring, offers the capability for π-π stacking interactions with analytes containing aromatic rings or unsaturated bonds.[1][2] This interaction is crucial for the selective retention and separation of aromatic isomers and related compounds.

-

Dipole-Dipole and Hydrogen Bonding: The ester linkage in the benzoate group can participate in dipole-dipole interactions and potentially act as a hydrogen bond acceptor, adding another layer of selectivity for polar analytes.

The interplay of these interactions provides a unique chromatographic landscape, enabling separations that may not be achievable on conventional C18 or phenyl columns alone.

Caption: Interaction of an analyte with the octadecyl benzoate stationary phase.

Applications in Pharmaceutical and Chemical Analysis

The unique selectivity of an octadecyl benzoate stationary phase makes it a powerful tool for a variety of challenging separations in pharmaceutical and chemical analysis.

Separation of Active Pharmaceutical Ingredients (APIs) and Their Impurities

Many pharmaceutical compounds are complex molecules that possess both aliphatic and aromatic substructures. The octadecyl benzoate phase is ideally suited for the simultaneous analysis of an API and its structurally related impurities, which may differ by a small functional group or the presence of an additional aromatic ring.

Analysis of Complex Natural Product Extracts

Natural product extracts are notoriously complex mixtures containing a wide variety of chemical scaffolds. The mixed-mode nature of the octadecyl benzoate phase can provide enhanced resolution of such samples, separating compounds based on both their hydrophobicity and aromaticity.

Separation of Positional Isomers